molecular formula C14H16BN3O2 B2592669 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1620575-06-5

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B2592669
CAS No.: 1620575-06-5
M. Wt: 269.11
InChI Key: OJPYAFKTIFEVEH-UHFFFAOYSA-N
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Description

This compound (IUPAC name: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile) is a boronic ester-functionalized pyrrolo[2,3-b]pyridine derivative with a carbonitrile group at position 3 and a pinacol boronate ester at position 5. Its molecular formula is C₁₃H₁₇BN₂O₂, and it is widely utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing bioactive molecules, particularly kinase inhibitors . The compound is commercially available with a purity of 95% (CAS: 1620575-06-5) and is critical in medicinal chemistry due to its electron-withdrawing carbonitrile group, which modulates electronic properties and binding interactions .

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BN3O2/c1-13(2)14(3,4)20-15(19-13)10-5-11-9(6-16)7-17-12(11)18-8-10/h5,7-8H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPYAFKTIFEVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC=C3C#N)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its ability to form stable complexes with various metal ions, facilitating catalytic processes. The dioxaborolane group acts as a Lewis acid, coordinating with electron-rich species, while the pyrrolo[2,3-b]pyridine scaffold provides a rigid framework that enhances the stability and reactivity of the compound.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The compound’s reactivity and applications are influenced by the positions of its boronic ester and carbonitrile groups. Below is a comparative analysis with similar pyrrolo[2,3-b]pyridine derivatives:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications References
Target Compound -CN (3), Bpin (5) C₁₃H₁₇BN₂O₂ High reactivity in cross-coupling; used in kinase inhibitor synthesis
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine -Br (5), Bpin (3) C₁₃H₁₇BBrN₂O₂ Halogen at position 5 enables sequential functionalization; lower electron-withdrawing effect
5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine -F (5), Bpin (3) C₁₃H₁₇BFN₂O₂ Fluorine enhances metabolic stability; used in PET tracer development
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine -Cl (3), Bpin (5) C₁₃H₁₇BClN₂O₂ Chlorine at position 3 increases steric hindrance; reduced coupling efficiency
1-(SEM)-5-(Bpin)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile -CN (3), Bpin (5), SEM (N-protection) C₂₀H₃₀BN₃O₃Si SEM protection enhances stability but requires deprotection steps for further reactions

Reactivity in Cross-Coupling Reactions

  • Target Compound : The carbonitrile group at position 3 withdraws electron density, enhancing the electrophilicity of the boronic ester at position 5. This facilitates efficient Suzuki-Miyaura couplings with aryl/heteroaryl halides, as demonstrated in the synthesis of D816V mutant-selective c-KIT inhibitors (yields: 40–76%) .
  • Halogenated Analogs : Bromo and iodo derivatives (e.g., 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine) are preferred for Stille or Negishi couplings due to superior leaving-group ability, but they lack the versatility of boronic esters in cross-coupling .
  • Fluorinated Analog : The 5-fluoro derivative exhibits slower coupling kinetics due to fluorine’s electronegativity but offers improved pharmacokinetic profiles in drug candidates .

Biological Activity

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including its mechanisms of action and therapeutic applications.

  • Chemical Formula : C13H17BN2O
  • Molecular Weight : 244.10 g/mol
  • CAS Number : 754214-56-7

The biological activity of this compound is largely attributed to its structural features that facilitate interactions with biological targets. The presence of the dioxaborolane moiety enhances its reactivity and potential for forming complexes with various biomolecules.

Antitumor Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant antitumor properties. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that this compound demonstrates moderate cytotoxicity against various cancer cell lines. Notably, it has shown effectiveness against ovarian and breast cancer cells while exhibiting limited toxicity towards non-cancerous cells .

Antidiabetic Effects

Pyrrolo[3,4-c]pyridine derivatives have been studied for their ability to regulate blood glucose levels:

  • Mechanism : These compounds enhance glucose uptake in muscle and fat cells without affecting insulin levels. This mechanism could be beneficial in managing diabetes .

Antimicrobial Activity

The compound has also displayed antimicrobial properties:

  • In Vitro Testing : It has been tested against a range of microbial strains showing effective inhibition without significant cytotoxicity to VERO cells. The removal of specific substituents from the pyridine ring can drastically reduce this activity .

Anti-inflammatory Properties

Recent studies suggest that compounds in this class may possess anti-inflammatory effects:

  • Experimental Models : In vivo models have demonstrated that these compounds can modulate inflammatory responses, indicating potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of related pyrrolo compounds:

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of various pyrrolo derivatives on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against ovarian cancer cells while maintaining a favorable safety profile .
  • Diabetes Management : Another research focused on the antidiabetic properties of pyrrolo derivatives showed significant improvements in insulin sensitivity in murine models when treated with specific compounds within this class .
  • Antimicrobial Testing : A comprehensive screening revealed that several derivatives had potent activity against resistant bacterial strains while demonstrating low toxicity to human cell lines .

Summary Table of Biological Activities

Activity TypeMechanism/EffectReference
AntitumorCytotoxicity against cancer cell lines
AntidiabeticEnhanced glucose uptake without insulin impact
AntimicrobialEffective against microbial strains
Anti-inflammatoryModulation of inflammatory responses

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example:

  • Start with a halogenated pyrrolo[2,3-b]pyridine precursor (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile).
  • React with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent system like toluene/EtOH/H₂O under reflux (90–105°C) .
  • Purify via column chromatography or crystallization (e.g., ethanol-DMF mixtures) .

Q. How is the compound characterized to confirm its structure and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify boronic ester integration (~1.2–1.3 ppm for pinacol methyl groups) and pyrrolo-pyridine aromatic signals .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₉BN₃O₂, calculated 316.1563) .
  • FTIR : Identify nitrile (C≡N) stretching (~2200 cm⁻¹) and boron-oxygen bonds (~1350 cm⁻¹) .

Q. What are the key functional groups influencing its reactivity?

  • Critical Groups :

  • Boronic ester : Enables Suzuki coupling for biaryl bond formation.
  • Nitrile : Participates in cycloadditions or serves as a directing group in metal-catalyzed reactions.
  • Pyrrolo-pyridine core : Electron-deficient heterocycle stabilizes intermediates in cross-coupling reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in Suzuki-Miyaura coupling be addressed for this compound?

  • Experimental Design :

  • Use sterically hindered ligands (e.g., SPhos) to suppress homocoupling side reactions.
  • Optimize solvent polarity (e.g., dioxane/H₂O vs. toluene/EtOH) to control reaction kinetics .
  • Monitor reaction progress via LC-MS to identify intermediates (e.g., deboronation byproducts) .

Q. What computational methods predict the compound’s electronic properties for medicinal chemistry applications?

  • Approach :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map HOMO/LUMO energies, highlighting the nitrile’s electron-withdrawing effect and boron’s Lewis acidity .
  • Molecular docking studies (e.g., AutoDock Vina) to evaluate binding affinities with kinase targets (e.g., EGFR) .

Q. How do competing decomposition pathways affect synthetic yields, and how are they mitigated?

  • Data Contradiction Analysis :

  • Hydrolysis of boronic ester : Observed in aqueous basic conditions. Mitigate by using anhydrous solvents (e.g., THF) and inert atmospheres .
  • Nitrile instability : Degrades under strong acids/bases. Use mild conditions (pH 6–8) and low temperatures (0–25°C) during workup .

Critical Research Gaps

  • Stability under physiological conditions : Limited data on hydrolytic stability in PBS buffer (pH 7.4).
  • Toxicity profiling : No published cytotoxicity studies in mammalian cell lines (e.g., HEK293).

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